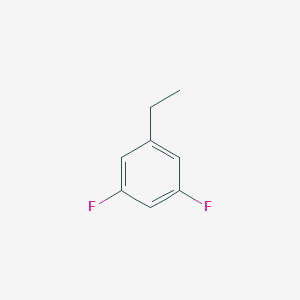

1-Ethyl-3,5-difluorobenzene

Description

The exact mass of the compound 1-Ethyl-3,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethyl-3,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFINYKRPUJCMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605855 | |

| Record name | 1-Ethyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117358-52-8 | |

| Record name | 1-Ethyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3,5-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 1-Ethyl-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Ethyl-3,5-difluorobenzene (CAS No. 117358-52-8). It is a valuable resource for researchers and professionals in organic synthesis, pharmaceutical development, and material science. This document details the compound's characteristics, applications, and safety protocols. A plausible experimental protocol for its synthesis via Friedel-Crafts ethylation is also presented.

Physical and Chemical Properties

1-Ethyl-3,5-difluorobenzene is a colorless to almost colorless liquid.[1] Its core physical and chemical properties are summarized in the table below for easy reference. The fluorine substituents significantly influence the molecule's lipophilicity and metabolic stability, making it a key building block in the development of new chemical entities.[1]

| Property | Value | Reference |

| CAS Number | 117358-52-8 | [1][2] |

| Molecular Formula | C₈H₈F₂ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 127.5 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 21.6 ± 9.6 °C | [4] |

| Refractive Index | n20D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| LogP | 3.35 | [4] |

| Vapor Pressure | 13.5 ± 0.2 mmHg at 25°C | [4] |

| InChIKey | PFINYKRPUJCMCT-UHFFFAOYSA-N | [2][4] |

Applications

The unique properties of 1-Ethyl-3,5-difluorobenzene make it a versatile intermediate in various scientific and industrial fields.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

-

Agrochemicals: This compound is utilized in the synthesis of advanced pesticides and herbicides, contributing to the development of more effective and environmentally benign agricultural chemicals.[1]

-

Organic Synthesis: As a key intermediate, it is widely used in laboratories to enhance the efficiency of various chemical reactions for the creation of complex organic molecules.[1]

-

Material Science: It finds applications in the formulation of specialty polymers and coatings that require high thermal and chemical resistance.[1]

-

Analytical Chemistry: It can be used as a reference standard in analytical methods for the accurate quantification of similar compounds in complex mixtures.[1]

Synthesis and Reactions

The primary route for the synthesis of 1-Ethyl-3,5-difluorobenzene is through the Friedel-Crafts ethylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring, catalyzed by a Lewis acid.

Experimental Protocols

Plausible Synthesis of 1-Ethyl-3,5-difluorobenzene via Friedel-Crafts Ethylation:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Addition of Reactants: 1,3-difluorobenzene is added to the stirred suspension. The mixture is cooled in an ice bath.

-

Ethylation: Ethyl halide (e.g., ethyl bromide or ethyl chloride) is added dropwise from the dropping funnel to the cooled mixture.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.

-

Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with a sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 1-Ethyl-3,5-difluorobenzene.

Spectroscopic Data

Specific experimental spectroscopic data for 1-Ethyl-3,5-difluorobenzene is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from the parent compound, 1,3-difluorobenzene.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the protons on the difluorinated benzene ring, with splitting patterns influenced by fluorine-proton coupling. For reference, the ¹H NMR spectrum of 1,3-difluorobenzene in CDCl₃ shows signals in the range of 6.63-7.27 ppm.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the methyl and methylene carbons of the ethyl group, as well as four signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. The ¹³C NMR spectrum of 1,3-difluorobenzene shows signals around 103, 110, 131, and 163 ppm.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the ethyl group, as well as strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142.15, corresponding to the molecular weight of the compound.

Safety and Handling

1-Ethyl-3,5-difluorobenzene is a flammable liquid and is harmful if swallowed.[3] Appropriate safety precautions should be taken when handling this chemical.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[3]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 1-Ethyl-3,5-difluorobenzene, a key building block in modern medicinal and materials chemistry.

Molecular Structure and Properties

1-Ethyl-3,5-difluorobenzene is an aromatic organic compound. Its structure consists of a central benzene ring substituted with an ethyl group (-CH₂CH₃) and two fluorine atoms (-F) at the meta positions relative to each other. The molecular formula for this compound is C₈H₈F₂.[1][2][3][4][5] The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in drug discovery.[1]

The calculated molecular weight of 1-Ethyl-3,5-difluorobenzene is approximately 142.15 g/mol .[1][2][3][4][6][7]

Caption: Molecular Structure of 1-Ethyl-3,5-difluorobenzene.

Physicochemical Data

The key physicochemical properties of 1-Ethyl-3,5-difluorobenzene are summarized in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 117358-52-8 | [1][2][5][8] |

| Molecular Formula | C₈H₈F₂ | [1][2][3][4] |

| Molecular Weight | 142.15 g/mol | [1][3][4][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.065 - 1.09 g/mL at 25 °C | [1][4][7] |

| Boiling Point | 127.5 ± 20.0 °C (Predicted) | [7] |

| Flash Point | 31 °C | [4][7] |

| Refractive Index | n20/D 1.45 - 1.452 | [1][4][7] |

| Purity | ≥ 98.0% (GC) | [1][3] |

Applications in Research and Development

1-Ethyl-3,5-difluorobenzene is a versatile intermediate primarily utilized in the synthesis of complex organic molecules.[1] Its unique substitution pattern makes it a valuable component for:

-

Pharmaceutical Development : The difluoro-substitution pattern is a common motif in modern pharmaceuticals. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] This compound serves as a precursor for creating more complex drug candidates.[1]

-

Agrochemical Synthesis : It is used in the development of advanced pesticides and herbicides.[1] The incorporation of fluorine can lead to products with higher efficacy and better environmental profiles.[1]

-

Materials Science : The compound is applied in the formulation of specialty polymers and coatings that require high thermal and chemical resistance.[1]

Experimental Protocols: Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of 1-Ethyl-3,5-difluorobenzene are proprietary or scattered across patent literature, a common and logical approach is the Friedel-Crafts alkylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction introduces the ethyl group onto the difluorinated benzene core.

General Experimental Protocol for Friedel-Crafts Alkylation:

-

Reaction Setup : A reaction vessel is charged with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) under an inert atmosphere (e.g., Nitrogen, Argon).

-

Solvent and Reactant Addition : An appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) is added, followed by 1,3-difluorobenzene. The mixture is cooled in an ice bath.

-

Alkylating Agent : An ethylating agent, such as bromoethane or ethyl triflate, is added dropwise to the cooled solution.

-

Reaction Monitoring : The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Upon completion, the reaction is carefully quenched by pouring it into ice-water. The organic layer is separated, washed with a mild base (e.g., NaHCO₃ solution) and brine, then dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄).

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by fractional distillation, to yield pure 1-Ethyl-3,5-difluorobenzene.

The following diagram illustrates the logical workflow for this synthetic approach.

Caption: A logical workflow for the synthesis of 1-Ethyl-3,5-difluorobenzene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Ethyl-3,5-difluorobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 1-Ethyl-3,5-difluorobenzene , >98.0%(GC) , 117358-52-8 - CookeChem [cookechem.com]

- 4. 1-Ethyl-3,5-difluorobenzene | 117358-52-8 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-Ethyl-3,5-difluorobenzene | CAS#:117358-52-8 | Chemsrc [chemsrc.com]

Synthesis of 1-Ethyl-3,5-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1-Ethyl-3,5-difluorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, making efficient synthetic routes to fluorinated building blocks like 1-Ethyl-3,5-difluorobenzene of significant interest.

Core Synthesis Strategy: Reduction of 3',5'-Difluoroacetophenone

The most direct and widely applicable approach to 1-Ethyl-3,5-difluorobenzene involves the reduction of the carbonyl group of 3',5'-difluoroacetophenone. Several established reduction methodologies can be employed for this transformation, each with its own advantages and substrate compatibility considerations. The primary methods include Catalytic Hydrogenation, Wolff-Kishner Reduction, and Clemmensen Reduction.

Pathway 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.

Experimental Protocol:

A solution of 3',5'-difluoroacetophenone in a suitable solvent, such as ethanol or ethyl acetate, is subjected to a hydrogen atmosphere in the presence of a catalytic amount of palladium on carbon (typically 5-10 mol%). The reaction is stirred at a controlled temperature and pressure until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 1-Ethyl-3,5-difluorobenzene.

| Parameter | Value |

| Starting Material | 3',5'-Difluoroacetophenone |

| Reagents | H₂, Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature to 50 °C |

| Pressure | 1-10 atm |

| Typical Yield | >90% |

digraph "Catalytic Hydrogenation" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="3',5'-Difluoroacetophenone"]; product [label="1-Ethyl-3,5-difluorobenzene"];

start -> product [label="H₂, Pd/C\nEthanol"]; }

Diagram 1: Catalytic Hydrogenation of 3',5'-Difluoroacetophenone.

Pathway 2: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes, particularly those sensitive to acidic conditions. The reaction proceeds via a hydrazone intermediate under basic conditions.

Experimental Protocol:

3',5'-Difluoroacetophenone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. The initial reaction forms the hydrazone intermediate. As the temperature is raised, typically to around 180-200 °C, nitrogen gas is evolved, and the hydrazone is reduced to the corresponding methylene group. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and concentrated. The resulting 1-Ethyl-3,5-difluorobenzene is purified by distillation.

| Parameter | Value |

| Starting Material | 3',5'-Difluoroacetophenone |

| Reagents | Hydrazine hydrate, KOH |

| Solvent | Diethylene glycol |

| Temperature | 180-200 °C |

| Typical Yield | 70-90% |

digraph "Wolff-Kishner Reduction" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="3',5'-Difluoroacetophenone"]; intermediate [label="Hydrazone Intermediate"]; product [label="1-Ethyl-3,5-difluorobenzene"];

start -> intermediate [label="H₂NNH₂·H₂O"]; intermediate -> product [label="KOH, Heat\n(-N₂)", color="#EA4335"]; }

Diagram 2: Wolff-Kishner Reduction of 3',5'-Difluoroacetophenone.

Pathway 3: Clemmensen Reduction

The Clemmensen reduction offers an alternative under strongly acidic conditions, making it suitable for substrates that are stable in acid but sensitive to strong bases. This method employs amalgamated zinc and concentrated hydrochloric acid.

Experimental Protocol:

Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride. The 3',5'-difluoroacetophenone is then added to a mixture of the amalgamated zinc and concentrated hydrochloric acid, often with a co-solvent like toluene to improve solubility. The mixture is refluxed for several hours until the reaction is complete. After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic phases are washed with water and a bicarbonate solution to neutralize any remaining acid, then dried and concentrated. Purification by distillation affords 1-Ethyl-3,5-difluorobenzene.

| Parameter | Value |

| Starting Material | 3',5'-Difluoroacetophenone |

| Reagents | Zn(Hg), conc. HCl |

| Solvent | Toluene (co-solvent) |

| Temperature | Reflux |

| Typical Yield | 60-80% |

digraph "Clemmensen Reduction" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="3',5'-Difluoroacetophenone"]; product [label="1-Ethyl-3,5-difluorobenzene"];

start -> product [label="Zn(Hg), conc. HCl\nToluene, Reflux"]; }

Diagram 3: Clemmensen Reduction of 3',5'-Difluoroacetophenone.

Alternative Synthesis Strategies

While the reduction of 3',5'-difluoroacetophenone is the most common approach, alternative pathways starting from other commercially available difluorobenzene derivatives can also be considered.

Pathway 4: Grignard Reaction with 1-Bromo-3,5-difluorobenzene

This pathway involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, followed by reaction with an ethylating agent.

Experimental Protocol:

1-Bromo-3,5-difluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3,5-difluorophenylmagnesium bromide. This reagent is then treated with an ethylating agent like diethyl sulfate or an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group. The reaction is quenched with an aqueous acid workup. The organic layer is separated, dried, and concentrated, followed by purification to give 1-Ethyl-3,5-difluorobenzene.

| Parameter | Value |

| Starting Material | 1-Bromo-3,5-difluorobenzene |

| Reagents | Mg, Diethyl sulfate or Ethyl iodide |

| Solvent | Anhydrous Diethyl ether or THF |

| Temperature | 0 °C to Reflux |

| Typical Yield | 50-70% |

digraph "Grignard Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="1-Bromo-3,5-difluorobenzene"]; grignard [label="3,5-Difluorophenyl-\nmagnesium bromide"]; product [label="1-Ethyl-3,5-difluorobenzene"];

start -> grignard [label="Mg, THF"]; grignard -> product [label="1. Diethyl sulfate\n2. H₃O⁺"]; }

Diagram 4: Synthesis via Grignard Reaction.

Summary of Synthesis Pathways

The choice of synthesis pathway for 1-Ethyl-3,5-difluorobenzene will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the compatibility of other functional groups within the molecule. The reduction of 3',5'-difluoroacetophenone, particularly via catalytic hydrogenation, generally offers the most efficient and high-yielding route.

| Pathway | Starting Material | Key Reagents | Conditions | Typical Yield |

| 1 | 3',5'-Difluoroacetophenone | H₂, Pd/C | Mild | >90% |

| 2 | 3',5'-Difluoroacetophenone | H₂NNH₂·H₂O, KOH | Basic, High Temp. | 70-90% |

| 3 | 3',5'-Difluoroacetophenone | Zn(Hg), conc. HCl | Acidic, Reflux | 60-80% |

| 4 | 1-Bromo-3,5-difluorobenzene | Mg, Ethylating Agent | Anhydrous | 50-70% |

IUPAC name for 1-Ethyl-3,5-difluorobenzene

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3,5-difluorobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring an ethyl group and two meta-oriented fluorine atoms, imparts desirable physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved biological activity. This technical guide provides a comprehensive overview of 1-Ethyl-3,5-difluorobenzene, including its chemical and physical properties, established and potential synthetic protocols, and its applications as a key building block in the development of novel therapeutics and other advanced materials. Particular attention is given to its role as a synthetic intermediate and the potential for its derivatives to interact with biological signaling pathways.

Chemical and Physical Properties

1-Ethyl-3,5-difluorobenzene, with the IUPAC name 1-Ethyl-3,5-difluorobenzene, is a colorless to nearly colorless liquid.[1] The strategic placement of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity. The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1-Ethyl-3,5-difluorobenzene | [2] |

| CAS Number | 117358-52-8 | [1][2][3] |

| Molecular Formula | C₈H₈F₂ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 127.5 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 21.6 ± 9.6 °C | [4] |

| Refractive Index | 1.460 | [4] |

| LogP | 3.35 | [4] |

| InChIKey | PFINYKRPUJCMCT-UHFFFAOYSA-N | [4] |

| SMILES | CCc1cc(F)cc(F)c1 | [4] |

Synthesis and Experimental Protocols

The synthesis of 1-Ethyl-3,5-difluorobenzene can be approached through several strategic routes, primarily involving the introduction of an ethyl group onto a pre-existing 1,3-difluorobenzene scaffold or the modification of a related difluorinated compound. Below are detailed potential experimental protocols for its preparation.

Friedel-Crafts Alkylation of 1,3-Difluorobenzene

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring.[5][6][7][8] In the case of 1,3-difluorobenzene, the fluorine atoms act as deactivating groups but direct incoming electrophiles to the ortho and para positions. The 4-position is the most activated site for electrophilic attack.[9]

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under a nitrogen atmosphere, add 1,3-difluorobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl chloride (or another suitable ethylating agent) to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 1-Ethyl-3,5-difluorobenzene.

Reduction of 3',5'-Difluoroacetophenone

An alternative route involves the reduction of the ketone functionality of 3',5'-Difluoroacetophenone.[10] This method can be advantageous as it avoids the potential for polyalkylation and rearrangement reactions sometimes observed in Friedel-Crafts alkylations. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Reaction Scheme:

Experimental Protocol (Clemmensen Reduction):

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Decant the aqueous solution and add concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.

-

Add 3',5'-Difluoroacetophenone to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with sodium bicarbonate solution and water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

Applications in Drug Discovery and Development

The incorporation of the 1-ethyl-3,5-difluorophenyl moiety into drug candidates is a strategic approach to enhance their pharmacological properties. The fluorine atoms can increase metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, influencing binding affinity to biological targets.[1][11] This compound serves as a versatile building block in the synthesis of more complex molecules.[1][11]

Role as a Synthetic Intermediate

1-Ethyl-3,5-difluorobenzene is a key intermediate in the synthesis of various organic molecules for pharmaceutical and agrochemical applications.[1][11] Its chemical stability and reactivity make it suitable for a range of chemical transformations, including electrophilic and nucleophilic aromatic substitution reactions.[1][11]

Potential in Suzuki-Miyaura Cross-Coupling Reactions

While specific examples are not prevalent in the literature, a bromo- or iodo- derivative of 1-Ethyl-3,5-difluorobenzene would be an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Hypothetical Experimental Workflow for Suzuki-Miyaura Coupling:

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the six carbons of the difluorinated benzene ring. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants.

-

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum under electron ionization would likely show a prominent molecular ion peak. Common fragmentation patterns for ethylbenzenes include the loss of a methyl radical (M-15) to form a stable benzylic cation, which would be the base peak, and the loss of an ethyl radical (M-29).

Conclusion

1-Ethyl-3,5-difluorobenzene is a valuable and versatile building block for the synthesis of complex organic molecules with applications in drug discovery, agrochemicals, and materials science. Its synthesis can be achieved through established organic transformations, and its unique electronic and steric properties make it an attractive component for the design of new chemical entities with improved pharmacological profiles. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines.

References

- 1. mdg.bike [mdg.bike]

- 2. m.youtube.com [m.youtube.com]

- 3. omniaracing.net [omniaracing.net]

- 4. quora.com [quora.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Safety and Handling of 1-Ethyl-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-Ethyl-3,5-difluorobenzene (CAS No. 117358-52-8). The information herein is intended to support laboratory safety protocols and risk assessments in research, development, and manufacturing environments.

Chemical and Physical Properties

1-Ethyl-3,5-difluorobenzene is a fluorinated aromatic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physicochemical properties are crucial for understanding its behavior and potential hazards.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 127.5 ± 20.0 °C at 760 mmHg | [2] |

| Flash Point | 21.6 ± 9.6 °C | [2] |

| Vapor Pressure | 13.5 ± 0.2 mmHg at 25°C | [2] |

| Refractive Index | 1.460 | [2] |

| LogP | 3.35 | [2] |

Hazard Identification and GHS Classification

1-Ethyl-3,5-difluorobenzene is classified as a flammable liquid and is harmful if swallowed.[3][4] Adherence to GHS guidelines is essential for safe handling and labeling.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[3][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

Handling:

-

Handle in a well-ventilated area or under a chemical fume hood.[4][6]

-

Wear suitable personal protective equipment (PPE).[4]

-

Avoid contact with skin and eyes.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[4][6]

-

Ground and bond containers when transferring material.[7]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store in a designated flammables area.[6]

-

Recommended storage temperature is 2 - 8 °C.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical splash goggles and a face shield.[8][9] |

| Skin Protection | Wear appropriate protective gloves (consult manufacturer's compatibility data) and clothing to prevent skin exposure.[7][8] Double-gloving may be necessary for certain operations.[8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[7] |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |

Fire and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][7] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[6] Use spark-proof tools.[6]

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity of chemicals like 1-Ethyl-3,5-difluorobenzene.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

These guidelines provide methods to assess the acute toxic effects of a substance after oral administration.[2] The goal is to determine the LD50 (median lethal dose) and classify the substance according to the Globally Harmonised System (GHS).[2][12]

Methodology (General Principles):

-

Test Animals: Typically, rats (usually females) are used.[13]

-

Dosing: The substance is administered in a single dose via gavage. Animals are fasted before dosing.[13]

-

Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is employed. The starting dose is based on a preliminary sighting study.[13]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.[13]

Skin Irritation/Corrosion (OECD Guideline 439 - In Vitro)

This in vitro method uses reconstructed human epidermis (RhE) models to identify irritant chemicals, reducing the need for animal testing.[1][14]

Methodology:

-

Test System: Reconstructed human epidermis models (e.g., EpiDerm™, epiCS®) are used.[15]

-

Application: The test substance is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[16]

-

Post-Exposure: The substance is washed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours).[16]

-

Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the activity of mitochondrial reductase enzymes.[10][14]

-

Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control. A viability of ≤ 50% typically classifies a substance as an irritant.[14]

Eye Irritation/Corrosion (OECD Guideline 496 - In Vitro)

This in vitro guideline uses reconstructed human cornea-like epithelium (RhCE) models to assess the potential for eye irritation.

Methodology:

-

Test System: Reconstructed human cornea-like epithelium (RhCE) models are employed.

-

Procedure: The test involves the topical application of the chemical to the RhCE model, followed by an incubation period.

-

Endpoint Measurement: The endpoint is the relative cell viability, typically measured by the MTT assay.[17]

-

Classification: The substance is classified based on its effect on cell viability, which helps to determine its eye irritation potential.

Potential Toxicological Pathways

While specific toxicological pathways for 1-Ethyl-3,5-difluorobenzene have not been extensively studied, the toxicology of fluorinated aromatic compounds provides insights into potential mechanisms of toxicity.

The introduction of fluorine can alter the metabolic fate of a compound.[18] Metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetate.[18][19] Fluoroacetate can inhibit the enzyme aconitase, disrupting the Krebs cycle.[19] Additionally, oxidative stress has been identified as a key mechanism in fluoride toxicity.[20]

Caption: Potential metabolic and toxicological pathways of fluorinated aromatic compounds.

Experimental and Safety Workflow

A logical workflow should be followed when handling and assessing the safety of 1-Ethyl-3,5-difluorobenzene.

Caption: Recommended workflow for handling and safety assessment.

Disposal Considerations

All waste containing 1-Ethyl-3,5-difluorobenzene must be handled as hazardous waste.

-

Collect in clearly labeled, compatible containers.[8]

-

Do not mix with incompatible waste streams.[8]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Disclaimer: This document is intended for informational purposes only and does not replace a formal safety data sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals. Always consult the most current SDS for 1-Ethyl-3,5-difluorobenzene before handling.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. epa.gov [epa.gov]

- 6. uniube.br [uniube.br]

- 7. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. oecd.org [oecd.org]

- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. x-cellr8.com [x-cellr8.com]

- 15. iivs.org [iivs.org]

- 16. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Ethyl-3,5-difluorobenzene: Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3,5-difluorobenzene is a fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of two fluorine atoms in a meta-orientation to the ethyl group, make it a valuable precursor for the synthesis of a wide range of complex molecules. The fluorine substituents significantly influence the reactivity and properties of the benzene ring, enhancing characteristics such as lipophilicity and metabolic stability in the resulting compounds.[1] These attributes are particularly sought after in the development of novel pharmaceuticals and agrochemicals, where fine-tuning molecular properties is crucial for biological efficacy and bioavailability.[1] This technical guide provides a comprehensive overview of the applications of 1-ethyl-3,5-difluorobenzene in organic synthesis, including its physical and chemical properties, synthetic routes, and key reaction protocols.

Core Molecular Data

A summary of the key physical and chemical properties of 1-ethyl-3,5-difluorobenzene is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₈F₂ |

| Molecular Weight | 142.15 g/mol |

| CAS Number | 117358-52-8 |

| Appearance | Colorless liquid |

| Boiling Point | 144-145 °C |

| Density | 1.08 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.459 |

Synthesis of 1-Ethyl-3,5-difluorobenzene

Caption: Plausible synthetic pathway to 1-Ethyl-3,5-difluorobenzene.

Applications in Organic Synthesis

1-Ethyl-3,5-difluorobenzene is a valuable intermediate for the introduction of the 3,5-difluoroethylphenyl moiety into larger molecules. Its reactivity is primarily centered around electrophilic aromatic substitution and functionalization of the ethyl group.

Electrophilic Aromatic Substitution

The fluorine atoms are deactivating but ortho-, para-directing. In 1-ethyl-3,5-difluorobenzene, the positions ortho and para to the activating ethyl group are also ortho and para to the deactivating fluorine atoms. The directing effects of the substituents must be considered to predict the regioselectivity of electrophilic aromatic substitution reactions.

1. Nitration

Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for an amino group or other functionalities.

-

Experimental Protocol (General):

-

To a cooled (0 °C) solution of 1-ethyl-3,5-difluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise.

-

The reaction mixture is stirred at a controlled temperature for a specified duration.

-

The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the nitrated product.

-

Caption: General scheme for the nitration of 1-Ethyl-3,5-difluorobenzene.

2. Friedel-Crafts Acylation

This reaction introduces an acyl group, which is a versatile handle for further transformations, such as the synthesis of ketones or the introduction of new carbon chains.

-

Experimental Protocol (General):

-

To a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at low temperature, the acylating agent (e.g., an acyl chloride or anhydride) is added.

-

1-Ethyl-3,5-difluorobenzene is then added dropwise to the mixture.

-

The reaction is stirred at a controlled temperature until completion.

-

The reaction is quenched with a cold acid solution, and the product is extracted.

-

The organic extracts are washed, dried, and purified.

-

Caption: General scheme for the Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions

For 1-ethyl-3,5-difluorobenzene to be used in cross-coupling reactions, it first needs to be functionalized with a handle, such as a halogen (e.g., bromine or iodine), which can be introduced via electrophilic halogenation. The resulting halo-derivative can then participate in various palladium-catalyzed cross-coupling reactions.

1. Suzuki Coupling

The Suzuki coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.

-

Experimental Protocol (Analogous Example: Synthesis of 1-bromo-3,5-difluorobenzene): A plausible route to a coupling-ready derivative involves the bromination of 1-ethyl-3,5-difluorobenzene. A general procedure for the synthesis of a related bromo-difluoro-benzene is as follows:

-

3,5-Difluoroaniline is diazotized with sodium nitrite in the presence of hydrobromic acid at 0-5 °C.

-

The resulting diazonium salt is then treated with a solution of copper(I) bromide in hydrobromic acid.

-

The reaction mixture is heated to promote the Sandmeyer reaction, leading to the formation of 1-bromo-3,5-difluorobenzene.

-

The product is isolated by steam distillation and purified.

-

Once a bromo-derivative of 1-ethyl-3,5-difluorobenzene is obtained, it can be used in a Suzuki coupling reaction.

-

Experimental Protocol (General for Suzuki Coupling):

-

To a mixture of the bromo-1-ethyl-3,5-difluorobenzene derivative, a boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., toluene, DME, or a mixture with water), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is added.

-

The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

-

After cooling, the reaction mixture is worked up by extraction and purified by chromatography.

-

Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion

1-Ethyl-3,5-difluorobenzene is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a platform for the synthesis of a variety of functionalized aromatic compounds. The strategic application of electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the incorporation of the 3,5-difluoroethylphenyl moiety into complex molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and lead to the development of novel molecules with important applications.

References

Solubility Profile of 1-Ethyl-3,5-difluorobenzene: A Technical Guide for Researchers

Abstract

Introduction

1-Ethyl-3,5-difluorobenzene is an aromatic organic compound with the chemical formula C₈H₈F₂.[1][2][3] Its structure, featuring a benzene ring substituted with an ethyl group and two fluorine atoms, imparts a unique combination of polar and nonpolar characteristics. These structural attributes are critical in determining its solubility in various organic solvents. Understanding the solubility of 1-Ethyl-3,5-difluorobenzene is paramount for its application in pharmaceutical synthesis, agrochemical development, and materials science, where it serves as a versatile building block.[2] The fluorine substituents, in particular, can enhance properties such as lipophilicity and metabolic stability in drug candidates.[2]

This guide will first present a qualitative assessment of the expected solubility of 1-Ethyl-3,5-difluorobenzene. Subsequently, detailed experimental methodologies for both qualitative and quantitative solubility determination are provided to enable researchers to generate precise data for their specific applications.

Predicted Solubility of 1-Ethyl-3,5-difluorobenzene

Based on the principle of "like dissolves like," the solubility of 1-Ethyl-3,5-difluorobenzene can be predicted by analyzing its molecular structure. The presence of the nonpolar ethyl group and the benzene ring suggests good solubility in nonpolar and weakly polar organic solvents.[4][5] Conversely, the two electronegative fluorine atoms introduce some polarity to the molecule, which may allow for some degree of solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of 1-Ethyl-3,5-difluorobenzene in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Carbon Tetrachloride | High | The nonpolar character of the ethyl group and the benzene ring will have strong van der Waals interactions with nonpolar solvents.[4][5] |

| Polar Aprotic | Acetone, Diethyl Ether, Chloroform, Ethyl Acetate | Moderate to High | These solvents have a moderate polarity and can interact with both the nonpolar and polar regions of the 1-Ethyl-3,5-difluorobenzene molecule. A similar compound, 1,3-difluorobenzene, shows good solubility in these types of solvents.[6] |

| Polar Protic | Ethanol, Methanol | Moderate | The ability of these solvents to engage in hydrogen bonding is not strongly reciprocated by 1-Ethyl-3,5-difluorobenzene. However, their alkyl chains provide some nonpolar character, allowing for some miscibility. 1,3-difluorobenzene is soluble in ethanol.[6] |

| Highly Polar | Water | Low to Insoluble | As with most nonpolar organic compounds, 1-Ethyl-3,5-difluorobenzene is expected to have very low solubility in water due to the inability of the nonpolar hydrocarbon portion to interact favorably with the highly polar, hydrogen-bonding network of water.[5][6][7] Toluene, a similar aromatic hydrocarbon, is also insoluble in water.[8] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following protocols describe both a qualitative and a quantitative method for assessing the solubility of 1-Ethyl-3,5-difluorobenzene.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

1-Ethyl-3,5-difluorobenzene

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the desired solvent to a clean, dry test tube.

-

Add a small, measured amount of 1-Ethyl-3,5-difluorobenzene (e.g., 10 µL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[9]

-

Visually inspect the solution. If the 1-Ethyl-3,5-difluorobenzene has completely dissolved, it is considered soluble. If two distinct layers are visible, it is immiscible (insoluble).[9]

-

If the compound dissolves, continue adding small, measured increments (e.g., 10 µL) and vortexing after each addition until a saturated solution is formed (i.e., the added compound no longer dissolves).

-

Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[10]

Materials:

-

1-Ethyl-3,5-difluorobenzene

-

High-purity organic solvent of interest

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a series of standard solutions of 1-Ethyl-3,5-difluorobenzene of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., GC or HPLC).

-

Add an excess amount of 1-Ethyl-3,5-difluorobenzene to a known volume of the solvent in a sealable glass vial. The excess undissolved compound should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker within a constant temperature bath set to the desired experimental temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[10]

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved material to settle.[11]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method (GC or HPLC) to determine the concentration of 1-Ethyl-3,5-difluorobenzene.

-

The calculated concentration represents the equilibrium solubility of 1-Ethyl-3,5-difluorobenzene in the solvent at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for assessing the solubility of a compound like 1-Ethyl-3,5-difluorobenzene.

Caption: Workflow for determining the solubility of 1-Ethyl-3,5-difluorobenzene.

Conclusion

While quantitative solubility data for 1-Ethyl-3,5-difluorobenzene is not extensively documented, a qualitative assessment based on its chemical structure provides valuable insight for its handling and application. It is predicted to be highly soluble in nonpolar organic solvents, moderately to highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have low solubility in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer a robust framework for their determination. The provided workflow diagram serves as a practical guide for researchers undertaking the experimental evaluation of the solubility of 1-Ethyl-3,5-difluorobenzene.

References

- 1. 1-Ethyl-3,5-difluorobenzene | CAS#:117358-52-8 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. reddit.com [reddit.com]

- 8. Toluene - Wikipedia [en.wikipedia.org]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to High-Purity 1-Ethyl-3,5-difluorobenzene for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 1-Ethyl-3,5-difluorobenzene, a key building block in modern drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall efficacy.[1] This document details commercial suppliers, plausible synthetic routes, purification methods, and rigorous analytical techniques for quality control. Furthermore, it contextualizes the application of this compound in the development of targeted therapies by illustrating its relevance to the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

Commercial Availability and Specifications

High-purity 1-Ethyl-3,5-difluorobenzene is available from a range of commercial suppliers catering to the research and pharmaceutical sectors. The typical purity offered is ≥98%, as determined by Gas Chromatography (GC).

Table 1: Prominent Commercial Suppliers of 1-Ethyl-3,5-difluorobenzene

| Supplier | Purity Specification | Analytical Method |

| Chem-Impex | ≥ 98% | GC |

| TCI America (via Fisher Scientific) | ≥ 98.0% | GC |

| Oakwood Chemical | 98% | Not Specified |

Table 2: Physicochemical Properties of 1-Ethyl-3,5-difluorobenzene

| Property | Value |

| CAS Number | 117358-52-8[1] |

| Molecular Formula | C₈H₈F₂[1] |

| Molecular Weight | 142.15 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Density | 1.09 g/cm³[1] |

| Refractive Index (n20D) | 1.45[1] |

Synthesis and Purification

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of 1-Ethyl-3,5-difluorobenzene from 1-Bromo-3,5-difluorobenzene.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Diethyl sulfate

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried to be free of moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 1-Bromo-3,5-difluorobenzene in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-Bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (3,5-difluorophenylmagnesium bromide).

-

-

Ethylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add diethyl sulfate dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification Protocol: Fractional Distillation

The crude 1-Ethyl-3,5-difluorobenzene can be purified by fractional distillation under reduced pressure to achieve high purity. Fractional distillation is effective for separating liquids with close boiling points.

Procedure:

-

Assemble a fractional distillation apparatus with a Vigreux column.

-

Place the crude product in the distillation flask with a magnetic stir bar.

-

Heat the flask gently in an oil bath.

-

Collect the fraction that distills at the expected boiling point of 1-Ethyl-3,5-difluorobenzene. The boiling point will be lower than the atmospheric boiling point due to the reduced pressure.

-

Monitor the purity of the collected fractions by GC analysis.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity of 1-Ethyl-3,5-difluorobenzene for its use in sensitive applications like drug synthesis. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of purity and structural integrity.

Experimental Workflow for Synthesis and Quality Control

Caption: Workflow for the synthesis and quality control of 1-Ethyl-3,5-difluorobenzene.

GC-MS Protocol for Purity Assessment

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for determining the purity of 1-Ethyl-3,5-difluorobenzene.

Table 3: GC-MS Instrumental Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-350 |

| Solvent | Dichloromethane or Ethyl Acetate |

NMR Spectroscopy for Structural Verification

¹H and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure of 1-Ethyl-3,5-difluorobenzene and for detecting any structurally related impurities.

Table 4: NMR Sample Preparation and Parameters

| Parameter | ¹H NMR | ¹⁹F NMR |

| Spectrometer | 400 MHz or higher | 376 MHz or higher |

| Sample Concentration | 5-10 mg/mL | 5-10 mg/mL |

| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |

| Internal Standard | Tetramethylsilane (TMS) | Not typically required (can be referenced to the solvent) |

| Number of Scans | 16 | 64 |

| Relaxation Delay | 1 s | 1 s |

Application in Drug Discovery: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Fluorinated building blocks like 1-Ethyl-3,5-difluorobenzene are valuable in the synthesis of small molecule inhibitors that target components of this pathway, such as MEK1 and MEK2. The fluorine atoms can enhance the binding affinity and metabolic stability of the inhibitor, leading to improved potency and pharmacokinetic properties.

The MAPK/ERK Signaling Pathway

The pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

The Strategic Role of 1-Ethyl-3,5-difluorobenzene in Modern Pharmaceutical Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinated building blocks, 1-Ethyl-3,5-difluorobenzene emerges as a versatile intermediate with significant potential in pharmaceutical development. Its unique substitution pattern, featuring two fluorine atoms meta to an ethyl group, provides a scaffold that can impart improved metabolic stability, enhanced lipophilicity, and favorable binding interactions. This technical guide delves into the core attributes of 1-Ethyl-3,5-difluorobenzene, presenting its physicochemical properties, its role as a key synthetic intermediate, and a representative application in the design of targeted therapeutics. Detailed experimental protocols and illustrative data are provided to empower researchers in leveraging this valuable building block for the discovery and development of next-generation pharmaceuticals.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to optimize their pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. Key advantages of incorporating fluorine include:

-

Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often at sites that would otherwise be susceptible to hydroxylation. This can increase the half-life of a drug, leading to improved dosing regimens.

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility, absorption, and target binding.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

1-Ethyl-3,5-difluorobenzene is a prime example of a building block that delivers these advantages. The 3,5-difluoro substitution pattern is particularly effective at blocking metabolic oxidation of the aromatic ring, while the ethyl group can serve as a stable anchor or be further functionalized.

Physicochemical Properties of 1-Ethyl-3,5-difluorobenzene

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of 1-Ethyl-3,5-difluorobenzene are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₂ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| CAS Number | 117358-52-8 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.09 g/cm³ | [2] |

| Boiling Point | Not specified | |

| Refractive Index | n20/D 1.45 | [2] |

| Purity | ≥ 98% (GC) | [2] |

Role in Pharmaceutical Synthesis: A Versatile Building Block

1-Ethyl-3,5-difluorobenzene serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] Its stability and reactivity make it suitable for a variety of chemical transformations, including electrophilic and nucleophilic aromatic substitution.[2] The 3,5-difluorophenyl moiety is a common feature in a range of biologically active compounds, particularly in the area of kinase inhibitors.

While specific examples of marketed drugs derived directly from 1-Ethyl-3,5-difluorobenzene are not readily found in the public domain, the closely related compound, 1-bromo-3,5-difluorobenzene, is a well-documented precursor to the MEK1/2 inhibitor Selumetinib . This provides a strong representative model for the potential applications of 1-Ethyl-3,5-difluorobenzene in the synthesis of targeted therapies. The ethyl group can be envisioned as a stable substituent in a final drug molecule, where the core structure is built around the 3,5-difluoroethylbenzene scaffold.

The following diagram illustrates the general benefits of fluorine incorporation in drug design, a key rationale for using building blocks like 1-Ethyl-3,5-difluorobenzene.

References

The Strategic Use of 1-Ethyl-3,5-difluorobenzene as a Reference Standard in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical and chemical development, the reliability of quantitative analysis hinges on the quality and proper use of reference standards. 1-Ethyl-3,5-difluorobenzene, a substituted aromatic hydrocarbon, serves as a valuable reference standard in various chromatographic methods. Its chemical properties, including volatility and thermal stability, make it particularly suitable for gas chromatography (GC) applications. This technical guide provides a comprehensive overview of the core principles and practical methodologies for the effective use of 1-Ethyl-3,5-difluorobenzene as a reference standard.

Physicochemical Properties and Purity

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application. 1-Ethyl-3,5-difluorobenzene is a colorless to almost colorless clear liquid.[1] Commercially available standards typically boast a high level of purity, which is a critical requirement for accurate quantification.

| Property | Value | Reference(s) |

| CAS Number | 117358-52-8 | [1][2] |

| Molecular Formula | C8H8F2 | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.09 g/cm³ | [1] |

| Boiling Point | 127.5 ± 20.0 °C at 760 mmHg | |

| Flash Point | 21.6 ± 9.6 °C | |

| Refractive Index | n20D 1.45 | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Core Principles: The Role of an Internal Standard

In quantitative analytical chemistry, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls.[3] The use of an internal standard is a powerful technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.[3][4] The quantification of the analyte is based on the ratio of the analyte's response to the internal standard's response.[5]

Figure 1. Logical flow comparing the internal standard versus the external standard method.

Experimental Protocol: Quantitative Analysis of Aromatic Hydrocarbons using GC-MS with 1-Ethyl-3,5-difluorobenzene as an Internal Standard

Preparation of Standard and Sample Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 1-Ethyl-3,5-difluorobenzene (purity ≥ 98%) and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Analyte Stock Solution: Prepare a stock solution of the aromatic hydrocarbon analyte(s) of interest in a similar manner.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a constant volume of the internal standard stock solution, followed by dilution to the final volume. This ensures a constant concentration of the internal standard across all calibration levels.

-

Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the internal standard stock solution as used in the calibration standards.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of aromatic hydrocarbons. These may need to be optimized for specific analytes and matrices.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6820 Series GC or similar[7] |

| Mass Spectrometer | Single Quadrupole Mass Spectrometer[8] |

| Column | HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar[6] |

| Injection Mode | Splitless[6] |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV[6] |

| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |

Data Analysis

-

Peak Identification: Identify the chromatographic peaks of the analyte(s) and the internal standard based on their retention times and mass spectra.

-

Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard.

-

Calibration Curve Construction: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to construct a calibration curve.

-

Quantification of Analyte in Samples: Calculate the peak area ratio of the analyte to the internal standard in the unknown sample. Determine the concentration of the analyte in the sample by interpolating from the calibration curve.

Figure 2. Experimental workflow for quantitative analysis using an internal standard.

Conclusion